2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine
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Overview
Description
2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine is a synthetic organic compound that features a pyrazine ring substituted with a pyrrolidine moiety linked to a 3-fluoro-4-methoxybenzoyl group
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in its structure could contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Result of Action
The presence of the pyrrolidine ring could potentially lead to a different biological profile of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoyl Group: The 3-fluoro-4-methoxybenzoyl group is introduced via an acylation reaction using 3-fluoro-4-methoxybenzoic acid and a suitable activating agent such as thionyl chloride.
Coupling with Pyrazine: The final step involves coupling the pyrrolidine intermediate with pyrazine through an etherification reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 3-hydroxy-4-methoxybenzoyl derivatives.
Reduction: Formation of 3-fluoro-4-methoxybenzyl alcohol derivatives.
Substitution: Formation of 3-substituted-4-methoxybenzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used in studies investigating the interaction of pyrazine derivatives with biological macromolecules.
Industrial Applications: It may be utilized in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(3-chloro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine
- 2-{[1-(3-fluoro-4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine
- 2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine
Uniqueness
2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine stands out due to the presence of both a fluorine atom and a methoxy group on the benzoyl moiety, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrazine and pyrrolidine rings provides a unique scaffold for further chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-22-14-3-2-11(8-13(14)17)16(21)20-7-4-12(10-20)23-15-9-18-5-6-19-15/h2-3,5-6,8-9,12H,4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVGBBGXPWHTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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